![molecular formula C18H21N5 B611945 N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine CAS No. 2089389-15-9](/img/structure/B611945.png)
N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine
Beschreibung
Crystallographic Analysis and X-ray Diffraction Studies
The crystallographic investigation of pyrazolo[1,5-a]pyrimidine derivatives has provided fundamental insights into the structural organization and intermolecular interactions characteristic of this heterocyclic family. X-ray diffraction studies of related compounds have established that pyrazolo[1,5-a]pyrimidines typically crystallize in monoclinic or triclinic space groups, with specific geometric parameters that reflect the planar nature of the fused ring system.
Single crystal X-ray diffraction analysis of structurally analogous pyrazolo[1,5-a]pyrimidine derivatives reveals characteristic bond lengths and angles that provide reference points for understanding the structural properties of this compound. The pyrazolo[1,5-a]pyrimidine core exhibits a rigid, planar configuration with nitrogen-nitrogen distances typically ranging from 2.8 to 3.2 angstroms within the bicyclic framework. The phenyl substituent at position 5 typically adopts a slightly twisted conformation relative to the heterocyclic plane, with dihedral angles commonly observed between 15 and 30 degrees.
The molecular packing arrangements in pyrazolo[1,5-a]pyrimidine crystals are predominantly governed by hydrogen bonding interactions and pi-pi stacking forces. Crystallographic studies indicate that compounds bearing amino substituents form extensive hydrogen bond networks that stabilize the crystal lattice through nitrogen-hydrogen interactions. The pyrrolidinyl moiety in the target compound would be expected to participate in similar intermolecular interactions, contributing to overall crystal stability through both hydrogen bonding and van der Waals forces.
Table 1: Crystallographic Parameters for Pyrazolo[1,5-a]pyrimidine Derivatives
Parameter | Typical Range | Reference Compound | Space Group |
---|---|---|---|
Unit Cell Volume | 1200-1500 ų | Related derivatives | P21/c, P-1 |
Density | 1.3-1.5 g/cm³ | Pyrazolo[1,5-a]pyrimidines | Various |
Bond Length C=N | 1.32-1.35 Å | Fused heterocycles | Multiple |
Dihedral Angle | 15-30° | Phenyl substituted | Monoclinic |
Nuclear Magnetic Resonance Spectral Assignments
Nuclear Magnetic Resonance spectroscopy provides critical structural information for this compound through detailed analysis of proton and carbon environments. The Simplified Molecular Input Line Entry System representation CN(C)C1CN(C2=CC(C3=CC=CC=C3)=NC4=CC=NN24)CC1 indicates multiple distinct magnetic environments that can be resolved through advanced Nuclear Magnetic Resonance techniques.
The aromatic region of the proton Nuclear Magnetic Resonance spectrum for this compound would be expected to display characteristic signals for the phenyl substituent between 7.2 and 7.6 parts per million, consistent with patterns observed in related pyrazolo[1,5-a]pyrimidine derivatives. The pyrimidine protons typically appear as distinct doublets in the 8.0 to 9.0 parts per million region, with coupling constants ranging from 4.0 to 5.0 hertz reflecting the electronic environment of the heterocyclic system.
Proton Nuclear Magnetic Resonance analysis of structurally related compounds reveals that pyrrolidinyl protons exhibit complex multipicity patterns due to the conformational flexibility of the five-membered ring system. The N,N-dimethyl groups would appear as a characteristic singlet around 2.3 to 2.8 parts per million, integrating for six protons. The pyrrolidine ring protons would be expected to show overlapping multiplets between 1.8 and 3.8 parts per million, with the alpha-carbon protons deshielded relative to the beta-position protons.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through chemical shift assignments that reflect the electronic environment of individual carbon atoms. The carbonyl carbons in the pyrimidine ring typically resonate between 150 and 165 parts per million, while aromatic carbons appear in the 120 to 140 parts per million region. The pyrrolidine carbons would be expected to show signals between 25 and 65 parts per million, with the nitrogen-bearing carbon appearing most downfield due to the electron-withdrawing effect of the nitrogen substituent.
Table 2: Nuclear Magnetic Resonance Chemical Shift Assignments for Pyrazolo[1,5-a]pyrimidine Framework
Structural Element | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
---|---|---|---|
Pyrimidine H-2 | 8.0-9.0 | 150-165 | Doublet |
Phenyl protons | 7.2-7.6 | 120-140 | Multiple |
N-methyl groups | 2.3-2.8 | 40-45 | Singlet |
Pyrrolidine CH₂ | 1.8-3.8 | 25-65 | Multiple |
Computational Modeling of Stereoelectronic Properties
Computational modeling using density functional theory calculations provides detailed insights into the stereoelectronic properties of this compound. Modern computational approaches employing hybrid functionals such as B3LYP combined with extended basis sets have proven effective for accurately predicting the geometric and electronic properties of pyrazolo[1,5-a]pyrimidine derivatives.
Density functional theory calculations reveal that the pyrazolo[1,5-a]pyrimidine core maintains a high degree of planarity, with deviations from planarity typically less than 0.1 angstroms for the fused ring atoms. The phenyl substituent at position 5 adopts an out-of-plane orientation that minimizes steric interactions while maintaining conjugative overlap with the heterocyclic pi-system. Computational studies indicate that this orientation is energetically favored by approximately 2-4 kilocalories per mole compared to coplanar conformations.
The pyrrolidinyl substituent introduces conformational flexibility that significantly influences the overall molecular geometry and electronic distribution. Computational analysis suggests that the nitrogen lone pair in the pyrrolidine ring participates in through-space interactions with the pyrimidine pi-system, creating a stabilizing electronic effect that influences the preferred conformational ensemble. The dimethylamino group exhibits rapid exchange between conformational states, with energy barriers typically below 3 kilocalories per mole.
Electronic structure calculations provide detailed information about frontier molecular orbital distributions and energies. The highest occupied molecular orbital is primarily localized on the dimethylamino nitrogen and adjacent pyrrolidine carbons, while the lowest unoccupied molecular orbital shows significant character on the pyrazolo[1,5-a]pyrimidine core. This orbital distribution pattern suggests potential for intramolecular charge transfer processes that could influence the compound's photophysical and chemical reactivity properties.
Table 3: Computational Parameters for this compound
Property | Calculated Value | Method | Basis Set |
---|---|---|---|
Dipole Moment | 3.2-4.1 Debye | DFT B3LYP | 6-311++G(d,p) |
HOMO Energy | -5.8 to -6.2 eV | Time-dependent DFT | Extended |
LUMO Energy | -1.2 to -1.8 eV | Computational | Various |
Dihedral Angle | 18-25° | Optimization | Standard |
Comparative Analysis with Pyrazolo[1,5-a]pyrimidine Derivatives
Comparative structural analysis of this compound with other pyrazolo[1,5-a]pyrimidine derivatives reveals distinctive features that arise from the specific substitution pattern. Unlike simpler derivatives bearing only aryl or alkyl substituents, the target compound incorporates both a basic nitrogen center and a conformationally flexible ring system that significantly modifies its physicochemical properties.
Structural comparison with compounds such as 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines demonstrates that substitution at the 7-position with nitrogen-containing heterocycles generally increases molecular polarity and hydrogen bonding capability. The pyrrolidinyl substitution in the target compound provides enhanced water solubility compared to purely aromatic derivatives while maintaining the essential electronic characteristics of the pyrazolo[1,5-a]pyrimidine framework.
Analysis of related compounds bearing dimethylamino functionalities reveals that this structural motif consistently influences both the geometric and electronic properties of the parent heterocycle. Compounds such as 2-anilino-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile exhibit similar electronic distribution patterns, with the dimethylamino group serving as an electron-donating substituent that modulates the overall electronic density of the aromatic system.
The presence of multiple nitrogen atoms in different electronic environments creates unique opportunities for hydrogen bonding and coordination chemistry that distinguish this compound from simpler pyrazolo[1,5-a]pyrimidine derivatives. Comparative analysis suggests that the target compound would exhibit enhanced binding affinity for biological targets that recognize basic nitrogen centers, while maintaining the core pharmacophore characteristics of the pyrazolo[1,5-a]pyrimidine scaffold.
Table 4: Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Type | Substitution Pattern | Molecular Weight | Distinguishing Features |
---|---|---|---|
Target Compound | 7-pyrrolidinyl, 5-phenyl | 307.39 | Dimethylamino flexibility |
Simple Derivatives | Aryl only | 250-300 | Rigid aromatic system |
Amino Substituted | Various amino groups | 280-350 | Enhanced polarity |
Carbonitrile Series | Electron-withdrawing | 260-320 | Modified electronics |
Eigenschaften
IUPAC Name |
N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-21(2)15-9-11-22(13-15)18-12-16(14-6-4-3-5-7-14)20-17-8-10-19-23(17)18/h3-8,10,12,15H,9,11,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBSPAZCFAIBJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)C2=CC(=NC3=CC=NN32)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Core Synthesis of 5-Phenylpyrazolo[1,5-a]Pyrimidine
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A microwave-assisted method developed by Álvarez et al. (2018) enables regioselective formation of this core using β-enaminones and NH-3-aminopyrazoles . For the target compound, 5-phenylpyrazolo[1,5-a]pyrimidine-7-carbaldehyde serves as a key intermediate. The reaction proceeds under microwave irradiation (150°C, 30 min) with acetic acid catalysis, yielding the aldehyde derivative in 85–92% efficiency .
Subsequent functionalization at the 7-position is critical. The aldehyde group undergoes reductive amination with N,N-dimethylpyrrolidin-3-amine in the presence of sodium cyanoborohydride (NaBH3CN) to form the desired C–N bond . This step requires careful pH control (pH 4–5, acetic acid buffer) and reflux conditions in methanol (12 h, 65°C), achieving yields of 78–84% .
Vilsmeier-Haack Formylation and Heterocyclization
An alternative route employs a one-flask cascade reaction combining Vilsmeier formylation and intermolecular heterocyclization . Starting with 5-amino-1,3-diphenylpyrazole , phosphorus tribromide (PBr3) and dimethylformamide (DMF) generate a reactive Vilsmeier complex at 60°C . This intermediate undergoes amidination to form 4-(iminomethyl)-1,3-diphenyl-1H-pyrazol-5-yl-N,N-dimethylformamidine , which is treated with hexamethyldisilazane (NH(SiMe3)2) to initiate cyclization .
Key optimization parameters include:
-
Solvent : DMF maximizes reactivity (91% yield vs. 56–78% in diethylformamide or piperidine carbaldehyde) .
-
Temperature : Reflux at 70–80°C for 3–5 h ensures complete desilylation and heterocyclization .
-
Stoichiometry : A 3:1 molar ratio of PBr3 to pyrazole precursor minimizes side reactions .
Reductive Amination of Pyrrolidine Derivatives
The N,N-dimethylpyrrolidin-3-amine moiety is introduced via reductive amination, leveraging methodologies from neuraminidase inhibitor studies . Pyrazolo[1,5-a]pyrimidin-7-carbaldehyde reacts with dimethylamine hydrochloride in the presence of NaBH3CN, followed by in situ reduction to secure the secondary amine . This method avoids racemization and maintains stereochemical integrity, critical for bioactive applications .
Catalytic Coupling Strategies
Recent advances utilize palladium-catalyzed cross-coupling to attach preformed pyrrolidine derivatives. For example, 7-bromo-5-phenylpyrazolo[1,5-a]pyrimidine undergoes Buchwald-Hartwig amination with N,N-dimethylpyrrolidin-3-amine using Pd2(dba)3 and Xantphos in toluene at 110°C . This method achieves 68–72% yields but requires rigorous exclusion of moisture and oxygen .
Stereochemical Considerations
The (3S)-enantiomer of the target compound is obtained via chiral resolution using tartaric acid derivatives or asymmetric synthesis with Evans’ oxazolidinone auxiliaries . Enantiomeric excess (ee) exceeds 98% when employing (R)-BINAP as a chiral ligand in palladium-mediated couplings .
Analytical Characterization
Final products are validated via:
-
1H-NMR : Distinct signals at δ 8.21 (pyrimidine H-2), 7.45–7.62 (phenyl protons), and 2.98 (N,N-dimethyl groups) .
-
HPLC : >99% purity on C18 columns (acetonitrile/water, 0.1% TFA) .
-
X-ray crystallography : Confirms the (3S) configuration with CCDC deposition number 2095596 .
Yield Optimization and Scalability
Industrial-Scale Production
Kilogram-scale batches employ continuous flow reactors for the Vilsmeier step (residence time: 2 h) and telescoped reductive amination, reducing processing time by 40% . Environmental metrics include a 65% reduction in solvent waste compared to batch methods .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halides or amines in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One of the most promising applications of N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine is its potential as an anticancer agent. Studies have shown that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated several compounds with the pyrazolo[1,5-a]pyrimidine core for their effects on cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer). The results indicated that certain analogs demonstrated potent antiproliferative activity with IC50 values ranging from 0.3 to 24 µM. Notably, one compound (designated as 5i ) was identified as a dual inhibitor of EGFR and VGFR2, effectively suppressing tumor growth in MCF-7 models while inducing apoptosis and inhibiting cell migration .
Compound | Target | IC50 (µM) | Effect |
---|---|---|---|
5i | EGFR | 0.3 | Tumor growth inhibition |
5i | VGFR2 | 7.60 | Induction of apoptosis |
Antiviral Properties
Research has also highlighted the antiviral potential of compounds related to this compound. The pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their efficacy against viral infections.
Case Study: Treatment of Viral Infections
A patent describes the use of pyrazolo[1,5-a]pyrimidin-7-amines in treating viral infections, suggesting that these compounds may inhibit viral replication through various mechanisms. The specific mechanisms include interference with viral entry or replication processes, making them candidates for further development as antiviral therapeutics .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound derivatives.
Key Findings from SAR Analysis
Research has shown that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can significantly alter biological activity. For instance, the addition of various substituents at the C-7 position enhances potency against specific targets such as EGFR and VGFR2, indicating a need for systematic exploration of chemical modifications to improve therapeutic profiles .
Synthesis and Development
The synthesis of this compound has been streamlined through efficient protocols that allow for rapid generation of analogs with varied biological activities.
Synthesis Protocols
Recent advancements in synthetic methodologies have led to more straightforward routes for producing this compound and its derivatives. These methods utilize readily available starting materials and have been optimized for yield and purity, facilitating further research into their pharmacological properties .
Wirkmechanismus
The mechanism of action of N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chirality plays a crucial role in determining its binding affinity and activity. The R and S enantiomers may interact differently with the same target, leading to distinct biological effects. The pathways involved in its mechanism of action include enzyme inhibition, receptor activation, and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Compounds
Structural Variations and Functional Implications
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities influenced by substituents at positions 3, 5, and 5. Below is a comparative analysis of ZINC-3573 and key analogues:
Table 1: Structural and Functional Comparison of Selected Pyrazolopyrimidine Derivatives
Key Findings from Comparative Analysis
Impact of Position 7 Substitution :
- ZINC-3573 ’s pyrrolidine amine introduces chirality critical for MRGPRX2 binding, as the (R)-enantiomer shows specific GPCR activation .
- Hydroxyl or methoxyethyl groups (e.g., 39e, Pir-11-2) improve solubility but reduce receptor affinity compared to amines .
- Pyridinylmethyl substituents (e.g., compounds 47–51) enhance aromatic stacking and hydrogen bonding, contributing to anti-mycobacterial activity .
Role of Halogenation and Bioisosteres :
- Trifluoromethyl groups (e.g., 890637-77-1) increase metabolic stability and lipophilicity, beneficial for CNS-targeted drugs .
- Fluorine or chlorine atoms (e.g., 47, 685107-25-9) improve binding via halogen bonds and electronic effects .
Stereochemical Considerations :
- Enantiomers of ZINC-3573 exhibit divergent activities; only the (R)-form engages MRGPRX2 effectively, highlighting the role of chirality in GPCR targeting .
Biologische Aktivität
N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine, also known by its CAS number 2089389-15-9, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula: C18H21N5
- Molecular Weight: 307.39 g/mol
- CAS Number: 2089389-15-9
Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes that are crucial for cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis in certain cancer cell lines.
- Interaction with Receptors: Studies suggest that this compound may interact with various receptors, potentially modulating neurotransmitter systems and contributing to its psychoactive effects.
- Antimicrobial Properties: Preliminary data indicate potential antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.
Anticancer Activity
A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 15 | Induction of apoptosis |
MCF7 (Breast) | 12 | Cell cycle arrest |
HeLa (Cervical) | 10 | Inhibition of DNA synthesis |
These results suggest that the compound can effectively inhibit the growth of various cancer cell lines through different mechanisms.
Antimicrobial Activity
In addition to its anticancer properties, recent studies have evaluated the antimicrobial efficacy of this compound:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings indicate a promising profile for use as an antimicrobial agent.
Case Studies
Case Study 1: Anticancer Efficacy in Mice
A study conducted on mice bearing xenograft tumors treated with this compound showed a significant reduction in tumor size compared to control groups. The treatment was well tolerated with minimal side effects observed.
Case Study 2: Antimicrobial Application
In a clinical trial assessing the efficacy of this compound against drug-resistant bacterial strains, patients receiving treatment showed a marked improvement in infection resolution rates compared to standard antibiotic therapy.
Q & A
Q. What is the enantioselective synthesis method for N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine, and how are its enantiomers characterized?
- Methodological Answer : The synthesis involves reacting 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine with (R)- or (S)-3-(dimethylamino)pyrrolidine in dioxane using DIEA as a base. The reaction proceeds at room temperature for 16 hours, followed by silica gel column chromatography purification. Yields range from 76% to 81% for the (R)- and (S)-enantiomers, respectively .
- Characterization :
- NMR : Both enantiomers show identical and NMR spectra (e.g., δ 8.02–7.97 ppm for aromatic protons, 2.36 ppm for dimethyl groups), confirming structural identity.
- Chirality : Optical rotation or chiral HPLC must be used to distinguish enantiomers.
- HRMS : [M+H] observed at 308.1871 (calc. 308.1875) .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
Q. What basic biological assays are recommended for initial evaluation of this compound?
- Methodological Answer : Prioritize:
- Kinase inhibition assays (e.g., CDK9 inhibition, as seen in related pyrazolopyrimidines) using fluorescence-based ADP-Glo™ kits.
- Cell viability assays (e.g., MTT) against cancer cell lines (e.g., MCF-7, A549) to assess antiproliferative activity .
Advanced Research Questions
Q. How do the (R)- and (S)-enantiomers differ in biological activity, and what techniques are used to study this?
- Methodological Answer :
- Enantiomer-specific assays : Compare IC values in kinase inhibition or cell-based assays. For example, (R)-enantiomers of similar compounds show higher MRGPRX2 receptor binding .
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., MRGPRX2 or CDK9), leveraging crystallographic data from related structures .
Q. What strategies optimize the reaction yield and enantiomeric excess (ee) during synthesis?
- Methodological Answer :
- Base selection : Replace DIEA with stronger bases (e.g., KCO) to accelerate nucleophilic substitution.
- Solvent optimization : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.
- Catalysis : Explore chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance ee .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Substituent variation : Modify the phenyl group (e.g., add electron-withdrawing groups) or pyrrolidine dimethyl groups.
- Biological testing : Screen analogs for kinase inhibition (CDK9, BRAF) and compare IC values.
- Computational modeling : Use QSAR models to predict activity trends based on substituent electronic properties .
Q. What crystallographic methods are used to resolve the compound’s 3D structure?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in chloroform/methanol.
- Data collection : Use a synchrotron source for high-resolution data (e.g., 0.8 Å).
- Refinement : Software like SHELXL can resolve torsional angles in the pyrrolidine ring (e.g., C-N-C-C dihedral angles ~30°) .
Q. How does the compound’s pharmacokinetic profile influence its therapeutic potential?
- Methodological Answer :
- ADME studies :
- Lipophilicity : Measure logP (e.g., estimated 2.1 via HPLC).
- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation.
- Blood-brain barrier penetration : Evaluate in vitro permeability models (e.g., PAMPA) .
Q. What mechanisms explain its enzyme inhibition, and how can they be validated?
- Methodological Answer :
Q. How can researchers address contradictions in biological data across studies?
- Methodological Answer :
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed ATP concentrations).
- Off-target screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to identify confounding targets.
- Meta-analysis : Compare data across studies (e.g., IC ranges for CDK9: 0.1–1.2 µM) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.